molecular formula C8H6ClN3O B1486360 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 23275-53-8

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1486360
CAS RN: 23275-53-8
M. Wt: 195.6 g/mol
InChI Key: UBOJOYQWDUFKGB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, also known as 5-CPA, is an organic compound belonging to the oxadiazole class of compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in the pharmaceutical, agrochemical, and research fields. It is used as a raw material for the synthesis of other compounds, and as an intermediate in the synthesis of drugs, agrochemicals, and other organic compounds. 5-CPA has been studied extensively for its potential applications in medicinal chemistry and biochemistry, and has been found to have a variety of physiological and biochemical effects.

Scientific Research Applications

1. Structural Analysis

  • Application Summary : The compound was characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction .
  • Methods of Application : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .
  • Results : A good correlation was found (R2 = 0.998) between the observed and theoretical vibrational frequencies . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .

2. Antiviral Activity

  • Application Summary : The compound was synthesized and tested for its antiviral activity .
  • Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .
  • Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

3. Green Synthesis

  • Application Summary : A new 2-amino imidazole derivative of the compound was synthesized using a green approach .
  • Methods of Application : The reaction was conducted in a ChCl (cholinium chloride)/urea eutectic mixture, which is a nature-inspired and environmentally friendly reaction medium .
  • Results : The synthesis resulted in a new 2-amino imidazole derivative of the compound .

4. Antiviral Activity Against Tobacco Mosaic Virus

  • Application Summary : The compound was synthesized and tested for its antiviral activity against the tobacco mosaic virus .
  • Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .
  • Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

5. Synthesis of 1,3,4-Thiadiazole Sulfonamides

  • Application Summary : The compound was used as a starting material to synthesize 1,3,4-thiadiazole sulfonamides .
  • Methods of Application : The synthesis involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .
  • Results : The synthesized sulfonamide derivatives showed certain anti-tobacco mosaic virus activity .

6. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives, including “5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
  • Methods of Application : The compound is used in the synthesis of various indole derivatives .
  • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

4. Antiviral Activity Against Tobacco Mosaic Virus

  • Application Summary : The compound was synthesized and tested for its antiviral activity against the tobacco mosaic virus .
  • Methods of Application : The compound was synthesized from 4-chlorobenzoic acid through a six-step process .
  • Results : The bioassay tests showed that certain derivatives of the compound possessed certain anti-tobacco mosaic virus activity .

5. Synthesis of 1,3,4-Thiadiazole Sulfonamides

  • Application Summary : The compound was used as a starting material to synthesize 1,3,4-thiadiazole sulfonamides .
  • Methods of Application : The synthesis involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .
  • Results : The synthesized sulfonamide derivatives showed certain anti-tobacco mosaic virus activity .

6. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives, including “5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
  • Methods of Application : The compound is used in the synthesis of various indole derivatives .
  • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJOYQWDUFKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

CAS RN

23275-53-8
Record name 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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